molecular formula C9H9BrN2O3 B1400328 4-bromo-N,N-dimethyl-2-nitrobenzamide CAS No. 29378-78-7

4-bromo-N,N-dimethyl-2-nitrobenzamide

Cat. No. B1400328
CAS RN: 29378-78-7
M. Wt: 273.08 g/mol
InChI Key: BAWCQMRMDQJXGD-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-2-nitrobenzamide is a chemical compound with the molecular formula C9H9BrN2O3. It has an average mass of 228.086 Da and a monoisotopic mass of 226.994568 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N,N-dimethyl-2-nitrobenzamide consists of a benzamide core with bromo, nitro, and dimethylamino substituents . The exact positions of these substituents on the benzamide core can be determined through techniques such as NMR .


Physical And Chemical Properties Analysis

4-Bromo-N,N-dimethyl-2-nitrobenzamide has an average mass of 228.086 Da and a monoisotopic mass of 226.994568 Da . Further physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Crystal Engineering and Molecular Interactions

Research has demonstrated the potential of 4-bromo-N,N-dimethyl-2-nitrobenzamide in crystal engineering. For instance, a study on crystal engineering with hydrogen bonds and halogen bonds reveals the importance of molecular interactions in designing crystal structures (Saha, Nangia, & Jaskólski, 2005). These molecular interactions, particularly in the context of amide and nitro groups, are crucial in crystal design and can be explored further using derivatives of 4-bromo-N,N-dimethyl-2-nitrobenzamide.

Synthetic Chemistry and Molecular Docking

The compound also plays a role in synthetic chemistry. A study on the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines demonstrates its utility in aromatic nucleophilic substitution reactions (Guerrera, Salerno, Lamartina, & Spinelli, 1995). Additionally, molecular docking and vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, suggest potential applications in developing new materials with specific electronic and optical properties (Dwivedi & Kumar, 2019).

Solubility and Physical Chemistry

Investigations into the solubility and physical chemistry of related compounds, like p-nitrobenzamide, offer insights into the behavior of 4-bromo-N,N-dimethyl-2-nitrobenzamide in different solvents. Studies on the solubility determination and modeling in various solvents are relevant for understanding its physical and chemical properties in different environments (Yuan, Zheng, Zhao, & Kong, 2019).

properties

IUPAC Name

4-bromo-N,N-dimethyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-11(2)9(13)7-4-3-6(10)5-8(7)12(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCQMRMDQJXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dimethyl-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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